molecular formula C9H15NO B15233213 2-Methoxy-4-azatricyclo[4.2.1.03,]nonane

2-Methoxy-4-azatricyclo[4.2.1.03,]nonane

Katalognummer: B15233213
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: TZOOLEYBBCCZBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-azatricyclo[42103,]nonane is a complex organic compound with the molecular formula C9H15NO It is characterized by its unique tricyclic structure, which includes a nitrogen atom and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-azatricyclo[4.2.1.03,]nonane typically involves multi-step organic reactions. One common method involves the radical C-carbonylation of methylcyclohexylamines. This process includes the generation of δ-hydroxylalkyl radicals, which react with carbon monoxide to form the corresponding acyl radicals. The cyclization is achieved under high pressure of carbon monoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Cold-chain transportation is often required to maintain the stability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-4-azatricyclo[4.2.1.03,]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroalkanes and lactams.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroalkanes, lactams.

    Reduction: Amines.

    Substitution: Brominated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-azatricyclo[4.2.1.03,]nonane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-azatricyclo[4.2.1.03,]nonane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of the methoxy group and the nitrogen atom in its structure allows for unique interactions with biological molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • 2-Methoxy-4-(2-methyloxolan-3-yl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonane
  • 1-Methoxycarbonyl-4-azatricyclo[2.2.1.02,6]heptane

Comparison: Compared to similar compounds, 2-Methoxy-4-azatricyclo[4.2.1.03,]nonane is unique due to its specific tricyclic structure and the presence of a methoxy group. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

2-methoxy-4-azatricyclo[4.2.1.03,7]nonane

InChI

InChI=1S/C9H15NO/c1-11-9-5-2-6-4-10-8(9)7(6)3-5/h5-10H,2-4H2,1H3

InChI-Schlüssel

TZOOLEYBBCCZBO-UHFFFAOYSA-N

Kanonische SMILES

COC1C2CC3CNC1C3C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.